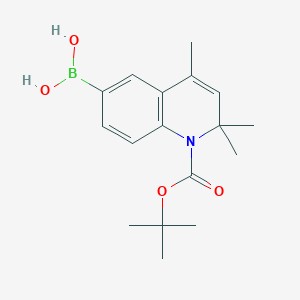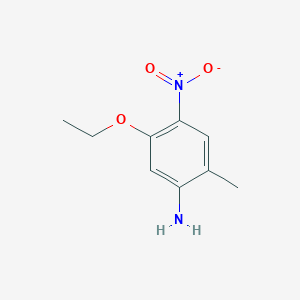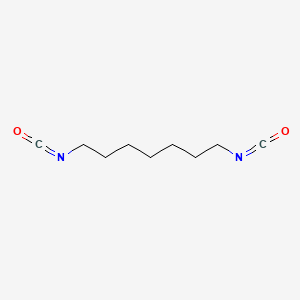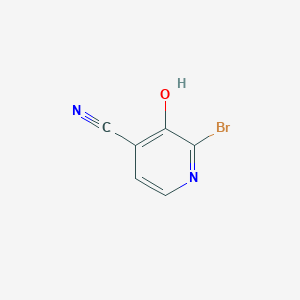
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid
説明
“2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 64500-54-5 . It has a molecular weight of 193.2 . The IUPAC name for this compound is 2-hydroxy-5,6,7,8-tetrahydro-3-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of this compound and its amides has been studied for their anti-inflammatory and analgesic activity . The synthesis process involves various chemical reactions and the use of different reagents .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO3/c12-9-7 (10 (13)14)5-6-3-1-2-4-8 (6)11-9/h5H,1-4H2, (H,11,12) (H,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a melting point of 253-254 degrees Celsius .科学的研究の応用
Antitubercular Properties
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid and its derivatives have been studied for their antitubercular properties. Ukrainets et al. (2006) synthesized hetarylamides of a closely related compound, 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, and investigated their antitubercular properties. They suggested optimal conditions for obtaining these compounds and discussed their 1H NMR spectra, spatial structure, and antitubercular properties (Ukrainets, Kolesnik, Sidorenko, Gorokhova, & Turov, 2006).
Antiinflammatory and Analgesic Activity
Another significant application of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid is in the field of anti-inflammatory and analgesic drugs. Smirnova et al. (2006) synthesized and characterized a series of amides derived from this compound. Their research demonstrated the potential of these compounds in anti-inflammatory and analgesic applications (Smirnova, Gavrilov, Vasilyuk, Zaks, & Kon’shin, 2006).
Synthesis of Derivatives and Their Applications
Dyachenko and Dyachenko (2015) explored one-pot condensations to synthesize new 4-unsubstituted derivatives of related compounds, including 2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile. This synthesis approach has implications for the efficient and versatile creation of various derivatives with potential applications in pharmaceuticals and material sciences (Dyachenko & Dyachenko, 2015).
Structural Analysis and Applications in Corrosion Mitigation
Hayani et al. (2021) conducted a study on new 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives, examining their structure through X-ray crystallography and spectral analysis. They also investigated the potential of these derivatives in mitigating iron and copper corrosion, using Monte Carlo simulations and molecular docking studies. This highlights the compound's relevance in materials science, particularly in corrosion research (Hayani et al., 2021).
NMDA Receptor Antagonist Activity
Carling et al. (1992) explored the antagonistic activity of 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives at the glycine site on the NMDA receptor. They synthesized derivatives based on kynurenic acid and evaluated their in vitro activity, contributing to the understanding of the compound's neuropharmacological properties (Carling, Leeson, Moseley, Baker, Foster, Grimwood, Kemp, & Marshall, 1992).
Antibacterial Activity
Research by Glushkov et al. (1988) on 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, closely related to 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid, led to the development of potent antibacterial agents such as oxolinic acid, norfloxacin, and cyprofloxacin. This underscores the importance of these compounds in the development of new antibiotics (Glushkov, Dronova, Elina, Musatova, Porokhovaya, Solov’eva, Chistyakov, & Sheinker, 1988).
将来の方向性
作用機序
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit anti-inflammatory and analgesic activity .
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Related compounds have demonstrated anti-inflammatory and analgesic effects .
特性
IUPAC Name |
2-oxo-5,6,7,8-tetrahydro-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h5H,1-4H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPGAHWIJWPXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570537 | |
| Record name | 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid | |
CAS RN |
181021-86-3 | |
| Record name | 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid](/img/structure/B3048698.png)





![Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B3048709.png)